![molecular formula C9H9BrO2 B12572061 Phenol, 3-[(2-bromo-2-propenyl)oxy]- CAS No. 197086-82-1](/img/structure/B12572061.png)
Phenol, 3-[(2-bromo-2-propenyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-[(2-bromo-2-propenyl)oxy]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a brominated allyl group attached to the phenol ring through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(2-bromo-2-propenyl)oxy]- typically involves the reaction of 3-hydroxyphenol with 2-bromo-2-propenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the brominated allyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Phenol, 3-[(2-bromo-2-propenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol moiety can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The allyl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include saturated ethers or alcohols.
科学的研究の応用
Phenol, 3-[(2-bromo-2-propenyl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phenol, 3-[(2-bromo-2-propenyl)oxy]- involves its interaction with molecular targets such as enzymes or receptors. The brominated allyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The phenol moiety can also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
Phenol, 2-[(2-bromo-2-propenyl)oxy]-: Similar structure but with the brominated allyl group attached at the ortho position.
Phenol, 4-[(2-bromo-2-propenyl)oxy]-: Similar structure but with the brominated allyl group attached at the para position.
Phenol, 3-[(2-chloro-2-propenyl)oxy]-: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Phenol, 3-[(2-bromo-2-propenyl)oxy]- is unique due to the specific positioning of the brominated allyl group, which can influence its reactivity and interaction with biological targets. The presence of bromine also imparts distinct chemical properties compared to its chloro or fluoro analogs.
特性
CAS番号 |
197086-82-1 |
|---|---|
分子式 |
C9H9BrO2 |
分子量 |
229.07 g/mol |
IUPAC名 |
3-(2-bromoprop-2-enoxy)phenol |
InChI |
InChI=1S/C9H9BrO2/c1-7(10)6-12-9-4-2-3-8(11)5-9/h2-5,11H,1,6H2 |
InChIキー |
AQNQVAKQVOPAEC-UHFFFAOYSA-N |
正規SMILES |
C=C(COC1=CC=CC(=C1)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


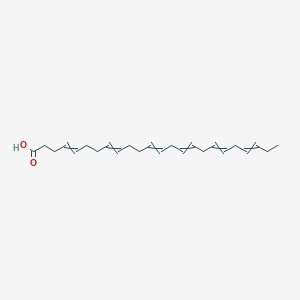
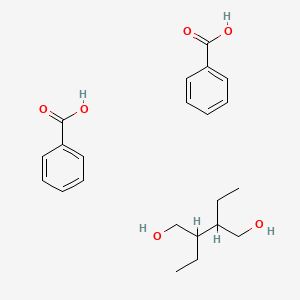
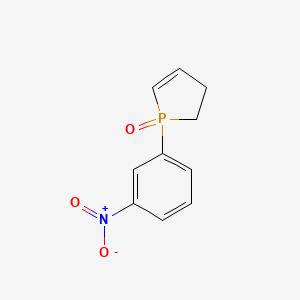
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
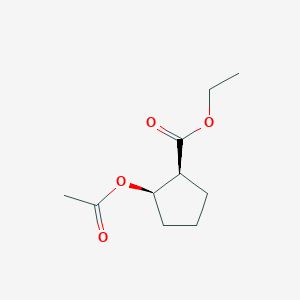

![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
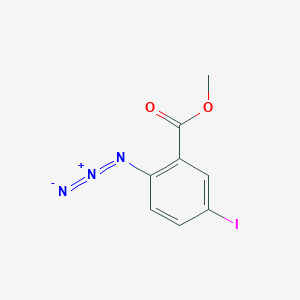
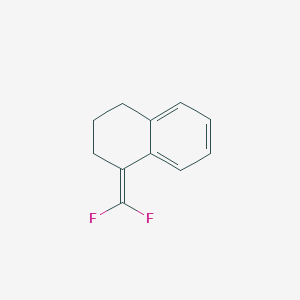
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
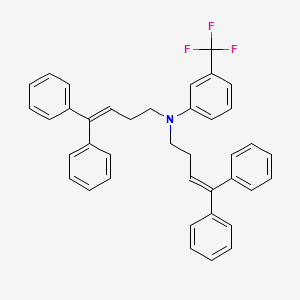
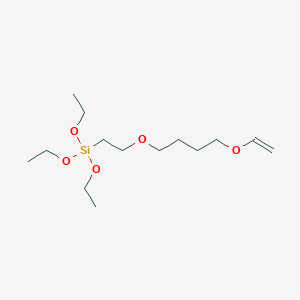
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
